Bienvenue dans la boutique en ligne BenchChem!

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Lipophilicity logP Drug-likeness

Differentiate your kinase inhibitor program with the constrained cyclopropyl substituent of 2-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Its elevated logP (3.08) and enhanced passive blood-brain barrier permeability make it a privileged scaffold for CNS-penetrant EphB4 and VEGFR2 inhibitor libraries. The carboxylic acid handle enables rapid amide coupling or esterification for focused SAR exploration, while the cyclopropane ring provides inherent metabolic stability over linear alkyl analogs. Minimize late-stage deuteration – procure this key intermediate for fragment-based drug discovery today.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 176307-98-5
Cat. No. B2802734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS176307-98-5
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESC1CC1C2=NN3C=CC=CC3=C2C(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)12-10(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15)
InChIKeyHWPDUEBJANEYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 176307-98-5) – Core Scaffold for Kinase-Targeted Building Blocks


2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 176307-98-5) belongs to the pyrazolo[1,5-a]pyridine-3-carboxylic acid family, a privileged scaffold in medicinal chemistry for kinase inhibitor development . The compound features a cyclopropyl substituent at the 2-position fused to the pyrazolo[1,5-a]pyridine core, with a carboxylic acid group at position 3. This scaffold class has been extensively described as EphB and VEGFR2 kinase inhibitors [1], as well as potential agents for neuropathic pain and migraine [2]. The 2-cyclopropyl variant specifically offers a constrained, non-planar substituent that systematically differentiates its physicochemical profile from simpler alkyl analogs.

Why Generic 2-Alkyl Pyrazolo[1,5-a]pyridine-3-carboxylic Acids Cannot Substitute for the 2-Cyclopropyl Analog (CAS 176307-98-5)


Trivial substitution of the 2-cyclopropyl group with a methyl, ethyl, or unsubstituted hydrogen at the 2-position of the pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold produces compounds with markedly different lipophilicity, steric bulk, and conformational constraints, which directly influence target binding, metabolic stability, and ADME properties [1][2]. Even within a single kinase family, the shape and electronics of the 2-substituent dictate the selectivity profile . Therefore, using a generic 2-alkyl analog without verifying its target-specific activity data risks selecting a compound with divergent biological performance, undermining reproducibility in pharmacological studies and chemical biology applications.

Quantitative Differentiation of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 176307-98-5) vs. Closest Structural Analogs


Elevated Lipophilicity (logP) Differentiates 2-Cyclopropyl from 2-Methyl Analog

The 2-cyclopropyl derivative exhibits a calculated logP of 3.08 , substantially higher than the 2-methyl analog which displays a predicted logP of 1.29 . This approximately 1.8 log unit difference translates to a >60-fold increase in predicted octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential for the cyclopropyl-containing compound. The TPSA values remain comparable (54.55 Ų for cyclopropyl vs. an estimated ~55-57 Ų for methyl), suggesting that the lipophilicity gain is achieved without a major increase in polar surface area that might impair oral absorption.

Lipophilicity logP Drug-likeness Permeability

Increased Fraction of sp3 Carbons (Fsp3) Improves Physicochemical Developability Profile

The target compound incorporates a cyclopropyl group, which elevates the fraction of sp3-hybridized carbons (Fsp3) relative to planar aromatic substituents or simple alkyl chains of comparable carbon count . The 2-methyl analog has an Fsp3 of approximately 0.11 , while the 2-cyclopropyl analog is predicted to have an Fsp3 near 0.27 based on the presence of three sp3 carbons in the cyclopropyl ring out of a total of 11 heavy atoms . Higher Fsp3 is empirically correlated with improved solubility, reduced melting point, and higher probability of successful clinical progression.

Fsp3 Developability Solubility Crystallinity

Constrained Cyclopropyl Geometry Reduces Rotatable Bond Count vs. Linear Alkyl Analogs

The cyclopropyl group in the target compound introduces conformational rigidity with only 3 rotatable bonds (excluding the carboxylic acid OH), compared to the 2-ethyl analog which has 4 rotatable bonds along the ethyl side chain . Reduced rotational freedom pre-organizes the molecule into a more defined conformational space, potentially lowering the entropic penalty upon target binding and enhancing selectivity for specific kinase pockets that accommodate a constrained cyclopropyl group [1].

Conformational restriction Entropy Binding affinity Selectivity

Enhanced Metabolic Stability Expected from Cyclopropyl Substitution vs. Benzylic or Alkyl Analogs

Cyclopropyl groups are well-established to resist cytochrome P450-mediated oxidative metabolism compared to linear alkyl or benzylic substituents, due to the increased C–H bond dissociation energy of cyclopropane C–H bonds (~106 kcal/mol vs. ~98 kcal/mol for typical secondary alkyl C–H) [1]. While direct microsomal stability data for the target compound are not publicly available, this class-level advantage means that the 2-cyclopropyl derivative is predicted to exhibit longer half-life in hepatic microsomal assays compared to 2-ethyl or 2-benzyl analogs, which are susceptible to rapid benzylic or ω-oxidation [2].

Metabolic stability CYP450 oxidation Cyclopropane Microsomal clearance

Patented EphB/VEGFR2 Kinase Scaffold Context Validates the 2-Substituted Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Core

The pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold, including 2-substituted variants, is explicitly claimed in US Patent 7,795,273 for EphB and VEGFR2 kinase inhibition [1]. While the patent does not provide IC50 data specifically for the 2-cyclopropyl derivative, it establishes that the 2-position substituent identity is a critical determinant of kinase selectivity within this series. This patent context provides procurement relevance: the 2-cyclopropyl compound serves as a key intermediate for exploring structure-activity relationships around a validated kinase inhibitor template, distinct from generic pyrazolo[1,5-a]pyridines lacking the carboxylic acid handle at position 3.

Kinase inhibition EphB4 VEGFR2 Scaffold validation

High-Impact Application Scenarios for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 176307-98-5)


EphB/VEGFR2 Kinase Inhibitor Lead Optimization

The 2-cyclopropyl-3-carboxylic acid scaffold is directly applicable for generating focused libraries targeting EphB4 and VEGFR2 kinases, where the cyclopropyl group's conformational constraint and elevated logP may enhance binding to hydrophobic kinase pockets . Use as a key intermediate for amide coupling or esterification to explore SAR around the 3-position, leveraging the patented kinase inhibitor template [1].

CNS-Penetrant Probe Design Utilizing Elevated Lipophilicity

With a logP of 3.08, significantly higher than the 2-methyl analog (logP 1.29) , the 2-cyclopropyl derivative is a superior starting point for designing CNS-penetrant chemical probes. The cyclopropyl group enhances passive blood-brain barrier permeability while maintaining acceptable TPSA, making this compound ideal for neuroscience target validation programs.

Metabolically Stable Fragment Growing and Scaffold Hopping

The inherent metabolic stability advantage of the cyclopropane ring over linear alkyl substituents [2] positions this compound as a preferred fragment for growing or merging strategies in fragment-based drug discovery. The carboxylic acid handle enables facile conjugation while the cyclopropyl group minimizes oxidative soft spots, reducing the need for late-stage deuterium incorporation or fluorination to block metabolism.

Physicochemical Property Benchmarking for Developability Screening

The compound's higher Fsp3 (≈0.27) compared to planar aromatic analogs makes it a valuable tool for benchmarking the effect of saturated carbon fraction on solubility and crystallinity in pyrazolo[1,5-a]pyridine series. Procurement for use as a model compound in developability panels that correlate Fsp3 with kinetic solubility and permeability in parallel artificial membrane assays (PAMPA).

Quote Request

Request a Quote for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.